![molecular formula C25H52O2 B14263076 Dodecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 140477-03-8](/img/structure/B14263076.png)
Dodecane, 1,1'-[methylenebis(oxy)]bis-
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Overview
Description
Chemical Identity and Structure Dodecane, 1,1'-[methylenebis(oxy)]bis- (CAS: 54815-12-2) is a linear aliphatic ether with the molecular formula C₁₃H₂₈O₂ and a molecular weight of 216.36 g/mol . Its structure consists of two hexyl chains (-C₆H₁₃) connected via a methylenebis(oxy) (-O-CH₂-O-) bridge. The IUPAC name, derived according to multiplicative nomenclature rules, reflects this connectivity .
Purification typically involves column chromatography with solvents such as benzene/ethyl acetate .
Applications
As a member of the aliphatic acetals/ethers class, it may serve as a solvent, plasticizer, or intermediate in organic synthesis. Its structural analogs are used in fragrance formulations and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two dodecane chains via oxygen atoms. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Dodecane, 1,1’-[methylenebis(oxy)]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Dodecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of halogenated dodecane derivatives.
Scientific Research Applications
Dodecane, 1,1’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant, plasticizer, and in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of Dodecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with hydrophobic environments. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and in the formulation of hydrophobic drug delivery systems .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Dodecane, 1,1'-[methylenebis(oxy)]bis- | 54815-12-2 | C₁₃H₂₈O₂ | 216.36 | Aliphatic ether (-O-CH₂-O-) |
Butane, 1,1'-[methylenebis(oxy)]bis- | 2568-90-3 | C₉H₂₀O₂ | 160.21 | Aliphatic ether |
Dipropoxymethane | 505-84-0 | C₇H₁₆O₂ | 132.20 | Aliphatic acetal |
1,1-Bis(dodecyloxy)hexadecane | N/A | C₄₀H₈₂O₂ | 595.08 | Long-chain aliphatic ether |
Diphenoxymethane | 4442-41-5 | C₁₃H₁₂O₂ | 200.23 | Aromatic ether |
Structural Insights :
- Chain Length : The target compound’s dodecyl chains confer higher hydrophobicity compared to shorter analogs like butane, 1,1'-[methylenebis(oxy)]bis- (C₉H₂₀O₂) .
- Aromatic vs. Aliphatic: Diphenoxymethane (C₁₃H₁₂O₂) replaces aliphatic chains with phenyl groups, enhancing rigidity and UV stability but reducing solubility in nonpolar solvents .
- Bridging Group : All compounds share the methylenebis(oxy) (-O-CH₂-O-) motif, but cyclic analogs (e.g., B1-B6 in ) exhibit ring strain and altered reactivity .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Compound Name | Physical State (25°C) | Melting Point (°C) | Boiling Point (°C) | Solubility Trends |
---|---|---|---|---|
Dodecane, 1,1'-[methylenebis(oxy)]bis- | Likely liquid | Not reported | Not reported | Low polarity solvents |
Butane, 1,1'-[methylenebis(oxy)]bis- | Liquid | Not reported | ~200 (estimated) | Miscible with organic phases |
1,1-Bis(dodecyloxy)hexadecane | Solid | Not reported | >300 | Insoluble in water |
B3 (Cyclic dithio/oxy compound) | Crystalline solid | 63–64 | Not reported | Moderate polarity solvents |
Key Observations :
- Chain Length Impact : Longer chains (e.g., 1,1-Bis(dodecyloxy)hexadecane) increase melting points and reduce volatility .
- Cyclic vs. Linear : Cyclic derivatives (e.g., B3) exhibit defined melting points due to crystallinity, whereas linear analogs remain oils .
Table 3: Toxicological Profiles
Properties
CAS No. |
140477-03-8 |
---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
1-(dodecoxymethoxy)dodecane |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-25-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
SVVAQNULZZCLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCOCCCCCCCCCCCC |
Origin of Product |
United States |
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